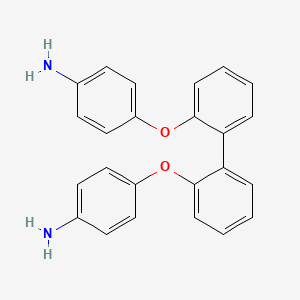

2,2'-ビス(4-アミノフェノキシ)ビフェニル

説明

科学的研究の応用

4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline is widely used in scientific research due to its versatile properties :

Chemistry: As a monomer in the synthesis of polyimides and other high-performance polymers.

Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes.

Medicine: Explored for use in biomedical devices and implants.

Industry: Utilized in the production of high-strength fibers, coatings, and adhesives.

作用機序

Target of Action

It is known to be a diamine component of polyimide aerogels, super fibers, and thermoplastic shape memory polymers .

Mode of Action

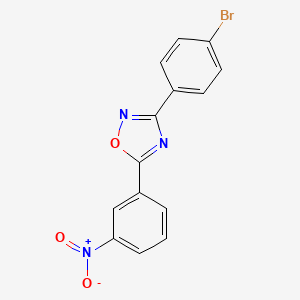

It is known that this compound can be crosslinked with aldehydes to form covalent organic frameworks . These frameworks can be used for sensing nitro-substituted aromatic compounds via a photo-induced charge transfer mechanism .

Biochemical Pathways

Its role as a component in the formation of polyimide aerogels, super fibers, and thermoplastic shape memory polymers suggests that it may influence the structural and functional properties of these materials .

Result of Action

Its use in the formation of polyimide aerogels, super fibers, and thermoplastic shape memory polymers suggests that it contributes to the unique properties of these materials, such as their lightweight nature, dielectric insulation capabilities, and shape memory effects .

生化学分析

Biochemical Properties

4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline plays a significant role in biochemical reactions, particularly in the formation of polyimide aerogels. It interacts with various enzymes and proteins, facilitating the polymerization process. The compound’s interaction with enzymes such as polyphenol oxidase and peroxidase is crucial for its incorporation into polymer matrices. These interactions are characterized by the formation of covalent bonds between the amino groups of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline and the active sites of the enzymes, leading to the stabilization of the polymer structure .

Cellular Effects

The effects of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline can inhibit the activity of polyphenol oxidase by forming a stable complex with the enzyme, thereby preventing substrate binding. This inhibition results in decreased production of reactive oxygen species and reduced oxidative stress within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline change over time. The compound exhibits stability under normal conditions, with minimal degradation observed over extended periods. Long-term exposure to 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity. These changes are often reversible upon removal of the compound, indicating its potential for controlled applications in biochemical research .

Dosage Effects in Animal Models

The effects of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance cellular function by modulating enzyme activity and gene expression. At high doses, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline can induce toxic effects, including oxidative stress, apoptosis, and disruption of cellular metabolism. These adverse effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized primarily through oxidative pathways, with enzymes such as cytochrome P450 playing a key role in its biotransformation. This metabolism results in the formation of reactive intermediates, which can further interact with cellular biomolecules, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes. Additionally, binding proteins can sequester 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline within specific cellular compartments, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline can be localized to the mitochondria, where it influences mitochondrial function and energy metabolism. This localization is essential for the compound’s role in modulating cellular processes and maintaining cellular homeostasis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline typically involves the reaction of 4-nitrophenol with 4,4’-dihydroxybiphenyl in the presence of a base, followed by reduction of the resulting dinitro compound to the diamine . The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

Temperature: Elevated temperatures around 100-150°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product specifications .

化学反応の分析

Types of Reactions

4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones.

Reduction: Reduction of nitro groups to amines.

Substitution: Nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenated compounds in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinones

Reduction: Diamines

Substitution: Substituted biphenyl derivatives

類似化合物との比較

Similar Compounds

- 4,4’-Oxydianiline

- 4,4’-Diaminodiphenyl sulfone

- 4,4’-Diaminodiphenylmethane

Uniqueness

Compared to similar compounds, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline offers unique advantages such as:

- Higher thermal stability : Due to the biphenyl structure.

- Enhanced mechanical properties : Resulting from strong intermolecular interactions.

- Versatility in polymer synthesis : Suitable for a wide range of high-performance applications .

特性

IUPAC Name |

4-[2-[2-(4-aminophenoxy)phenyl]phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c25-17-9-13-19(14-10-17)27-23-7-3-1-5-21(23)22-6-2-4-8-24(22)28-20-15-11-18(26)12-16-20/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXOPMJVJBPXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360389 | |

| Record name | 4,4'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65801-73-2 | |

| Record name | 4,4'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes oBAPBDS interesting for the development of new materials?

A: oBAPBDS is a sulfonated diamine monomer with a nonlinear configuration, a characteristic that significantly influences the properties of the resulting polymers. [, ] This is in contrast to other commonly used sulfonated diamines, such as BAPBDS, which have a linear structure.

Q2: What is the significance of solubility and water stability in SPI applications?

A: Solubility is crucial for the processing of SPIs, allowing for the preparation of thin films and membranes. [, , ] Water stability, on the other hand, is essential for applications like fuel cells, where the membranes are exposed to humid environments and elevated temperatures. [, ]

Q3: Can the water stability of oBAPBDS-based SPIs be improved?

A: Research suggests that incorporating oBAPBDS into copolymers with other diamines can significantly improve the water stability of the resulting membranes. [] This improvement is attributed to the enhanced solubility stability of the copolymer, preventing it from dissolving in water even at high temperatures. []

Q4: How does the proton conductivity of oBAPBDS-based SPIs compare to those derived from linear sulfonated diamines?

A: Interestingly, despite the structural differences, oBAPBDS-based SPIs exhibit comparable proton conductivity to SPIs synthesized from linear sulfonated diamines, particularly under humid conditions. [] This highlights the potential of oBAPBDS for developing high-performance proton exchange membranes.

Q5: Are there any other notable properties of oBAPBDS-based polyimides?

A: Research indicates that poly(amide-imide)s derived from oBAPBDS exhibit excellent thermal stability, with a 10% weight loss occurring at temperatures above 500°C in a nitrogen atmosphere. [] They also demonstrate good solubility in polar aprotic solvents, making them suitable for solution processing techniques. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)

![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)

![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)

![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)